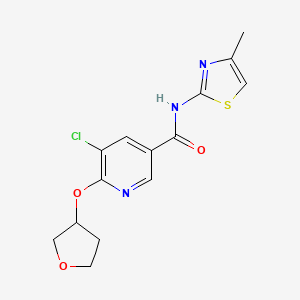

5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c1-8-7-22-14(17-8)18-12(19)9-4-11(15)13(16-5-9)21-10-2-3-20-6-10/h4-5,7,10H,2-3,6H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURQQEONBVRNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to summarize the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₃ClN₂O₂S

- Molecular Weight : 300.77 g/mol

Anticancer Activity

Research has indicated that derivatives similar to the compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of thiazole-based compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results demonstrated that compounds with similar structural features displayed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating potent anticancer activity .

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |

| Reference | MCF-7 | 10.10 | Positive control (5-Fluorouracil) |

Antimicrobial Activity

The compound's thiazole moiety suggests potential antimicrobial properties. A related study on thiazolo[4,5-b]pyridines indicated effective inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives . This suggests that the incorporation of thiazole into the pyridine structure may enhance antibacterial efficacy.

Table 2: Antimicrobial Activity of Thiazolo[4,5-b]pyridines

| Compound ID | Bacteria | MIC (μM) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 |

| 3c | E. coli | Not reported |

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis through the modulation of apoptotic pathways, particularly by increasing the Bax/Bcl-2 ratio and activating caspase pathways . Additionally, antimicrobial activity is likely mediated through interactions with bacterial DNA gyrase and MurD enzyme, which are critical for bacterial replication and cell wall synthesis .

Case Studies

- Cytotoxicity Study : In vitro studies demonstrated that treatment with compounds similar to This compound resulted in significant cytotoxic effects on both MCF-7 and HepG2 cell lines, with a notable increase in apoptosis markers.

- Antimicrobial Efficacy : A series of thiazole derivatives were tested against multiple bacterial strains, showing promising results that support further development as potential therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Impact of Substituents on Physicochemical Properties

- Heterocyclic Modifications : The oxolan-3-yloxy group in the target compound introduces an ether oxygen and a tetrahydrofuran ring, enhancing solubility compared to alkyl linkers (e.g., butan-2-yl in Enamine’s analog) .

- Core Structure Differences : Pyrazole-based analogs () exhibit lower molecular weights (~400 g/mol) versus the pyridine-based target, which may influence membrane permeability .

Pharmacological Implications

- Asciminib’s approval highlights the therapeutic relevance of pyridine carboxamides with tailored substituents. The target compound’s 4-methylthiazol-2-yl group may confer selectivity for kinases or enzymes requiring sulfur-mediated interactions, distinct from asciminib’s chlorodifluoromethoxy and pyrrolidinyl motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.